17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)benzamido]morphinan
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Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of opioids. This compound is known for its interaction with opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors. It has been studied for its potential therapeutic applications, especially in the context of pain management and opioid addiction treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan involves several steps, starting from naltrexone or similar morphinan derivatives. The key steps include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group at the 17-position.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 14 positions.
Epoxidation: Formation of the 4,5-alpha-epoxy ring.
Amidation: Attachment of the (3’-methoxy)benzamido group at the 6-beta position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the epoxy ring to form diols.
Substitution: Nucleophilic substitution reactions at the benzamido group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: As a tool for studying opioid receptor interactions and developing new opioid receptor ligands.
Biology: For understanding the molecular mechanisms of opioid receptor activation and signaling.
Medicine: As a potential therapeutic agent for pain management, opioid addiction treatment, and gastrointestinal motility disorders.
Industry: In the development of new pharmaceuticals targeting opioid receptors
Mechanism of Action
The compound exerts its effects primarily through interaction with the mu (μ) and kappa (κ) opioid receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) and various intracellular signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A structurally related opioid receptor antagonist.
Naloxone: Another opioid receptor antagonist with a similar core structure.
Buprenorphine: A partial agonist at the mu opioid receptor with a similar morphinan backbone.
Uniqueness
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)benzamido]morphinan is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike naltrexone and naloxone, which are primarily antagonists, this compound exhibits dual agonist activity at both mu and kappa opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new therapeutic agents .
Properties
Molecular Formula |
C28H32N2O5 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C28H32N2O5/c1-34-19-4-2-3-18(13-19)26(32)29-20-9-10-28(33)22-14-17-7-8-21(31)24-23(17)27(28,25(20)35-24)11-12-30(22)15-16-5-6-16/h2-4,7-8,13,16,20,22,25,31,33H,5-6,9-12,14-15H2,1H3,(H,29,32) |
InChI Key |
MCVSUAXKBBAXPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |
Origin of Product |
United States |
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